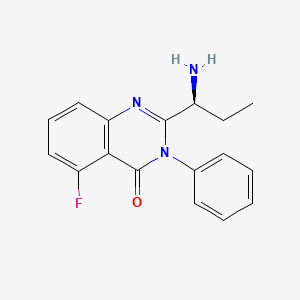

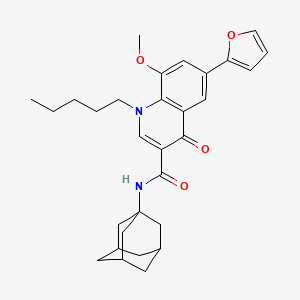

![molecular formula C10H9ClN2O2 B580577 ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS No. 1234616-12-6](/img/structure/B580577.png)

ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

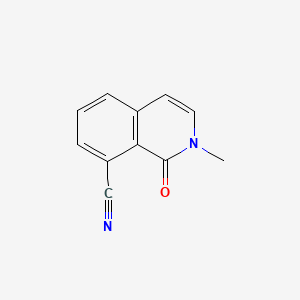

Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a chemical compound with the linear formula C10H9CLN2O2 . It is a structural motif found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .

Molecular Structure Analysis

The molecular structure of ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is represented by the InChI code 1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-5-9(6)13-8/h3-5,13H,2H2,1H3 .

Physical And Chemical Properties Analysis

The molecular weight of ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is 224.65 g/mol . It has a topological polar surface area of 55 Ų . The compound has a complexity of 250 .

科学的研究の応用

Ethyl 4-chloro-6-azaindole-3-carboxylate: A Comprehensive Analysis of Scientific Research Applications

Kinase Inhibitors in Drug Discovery: Ethyl 4-chloro-6-azaindole-3-carboxylate derivatives are increasingly used as kinase inhibitors due to their ability to form hydrogen bonds in the ATP-binding site. This makes them valuable in the design of therapeutic agents for diseases where kinase activity is a factor .

Biological Probes and Imaging: The compound’s derivatives have been extensively investigated for use as biological probes and imaging agents. Their unique properties allow for enhanced visualization and study of biological processes .

Materials Science Applications: Although studies are limited, there is potential for the use of Ethyl 4-chloro-6-azaindole-3-carboxylate derivatives in materials science, particularly due to their luminescence properties .

Chemical Bond Activation: The compound’s derivatives also show promise in chemical bond activation, which is a critical process in various chemical reactions and industrial applications .

Pharmaceutical Core Structures: Azaindoles, including Ethyl 4-chloro-6-azaindole-3-carboxylate, serve as important core structures in pharmaceuticals and natural products, highlighting their significance in medicinal chemistry .

Synthesis of Natural Products: The azaindole scaffold is represented in many biologically active natural products, and recent synthetic methods have yielded several therapeutic agents for a variety of diseases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Mode of Action

Compounds with similar structures have been found to inhibit the fibroblast growth factor receptor (fgfr), which plays a crucial role in cell proliferation and migration .

Biochemical Pathways

The FGFR pathway is involved in various biological processes, including cell proliferation, migration, and angiogenesis .

Result of Action

Compounds with similar structures have shown potential in reducing blood glucose levels, suggesting potential applications in the treatment of diabetes and related conditions .

特性

IUPAC Name |

ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-3-13-8-5-12-4-7(11)9(6)8/h3-5,13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJGZEWHTDMFSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CN=CC(=C12)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735058 |

Source

|

| Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |

CAS RN |

1234616-12-6 |

Source

|

| Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

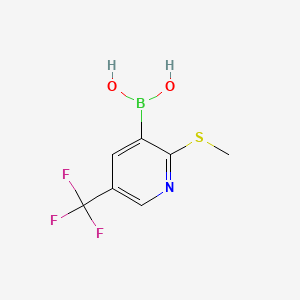

![tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B580509.png)

![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)